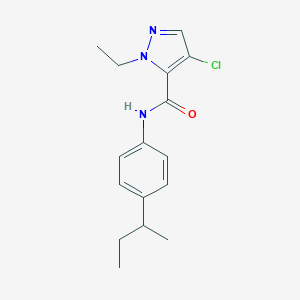
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide (DPC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrazole derivative that has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer effects. In We will also discuss possible future directions for research on this compound.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, as well as the activity of MMP-9, an enzyme involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
実験室実験の利点と制限
One advantage of using N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, this compound’s solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term effects on human health.
将来の方向性
There are a number of possible future directions for research on N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another area of interest is its potential as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves a number of steps that have been described in the scientific literature. One commonly used method involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by the addition of nitric acid and subsequent reduction of the resulting nitro compound with iron powder. The resulting intermediate is then reacted with 3-methoxy-1H-pyrazole-5-carboxylic acid to yield this compound.
科学的研究の応用
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a number of potential applications in scientific research. One area of interest is its anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This suggests that this compound may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of interest is this compound’s anti-cancer effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a treatment for a variety of cancers including lung, breast, and prostate cancers.
特性
分子式 |
C11H8F2N4O4 |
|---|---|
分子量 |
298.2 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H8F2N4O4/c1-21-11-9(17(19)20)8(15-16-11)10(18)14-7-3-2-5(12)4-6(7)13/h2-4H,1H3,(H,14,18)(H,15,16) |
InChIキー |
WWKGSFXOPYORNH-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
正規SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)



![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)